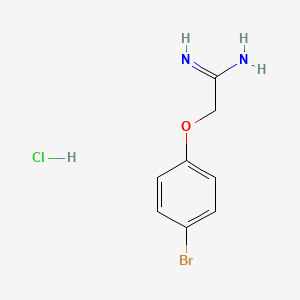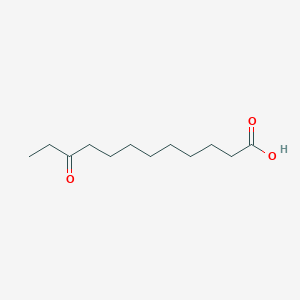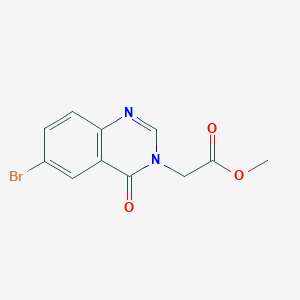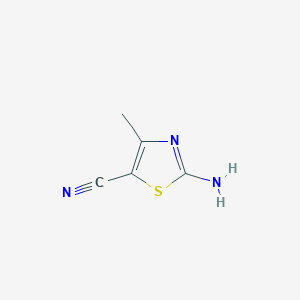
2-(4-Bromophenoxy)ethanimidamide hydrochloride
Overview
Description
2-(4-Bromophenoxy)ethanimidamide hydrochloride is a unique chemical compound with the empirical formula C8H10BrClN2O . It has a molecular weight of 265.53 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of the compound is Cl.NC(=N)COc1ccc(Br)cc1 . This notation provides a way to represent the structure of the compound in a textual format. The InChI key for the compound is QMCGBTTWYYBOGE-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound in various databases.Physical And Chemical Properties Analysis
2-(4-Bromophenoxy)ethanimidamide hydrochloride is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications
Environmental ApplicationsBrominated hydrocarbons, including bromophenol derivatives, are extensively studied for their environmental impact and behavior. For example, the study by Evans and Dellinger (2003) explored the mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol, highlighting the environmental fate of brominated flame retardants and their potential to form hazardous combustion byproducts, such as brominated dioxins (Evans & Dellinger, 2003). This research is relevant to understanding the degradation and environmental persistence of compounds like "2-(4-Bromophenoxy)ethanimidamide hydrochloride."
Chemical Synthesis and Transformation
The oxidative degradation and transformation of bromophenols in various chemical processes have been extensively studied. For instance, Xiang et al. (2020) investigated the transformation of bromophenols by aqueous chlorination, revealing insights into the reaction mechanisms and environmental implications of such processes (Xiang et al., 2020). These findings can be applied to understand the chemical behavior and potential transformation pathways of "2-(4-Bromophenoxy)ethanimidamide hydrochloride" in similar conditions.
Marine Biology and Natural Products
Research on natural bromophenols from marine sources, such as the study by Li et al. (2007) on bromophenols isolated from the marine red alga Polysiphonia urceolata, demonstrates the biological importance and potential applications of bromophenol compounds in developing new pharmaceuticals and antioxidants (Li et al., 2007). Such research underscores the significance of bromophenol derivatives, including "2-(4-Bromophenoxy)ethanimidamide hydrochloride," in natural product chemistry and drug discovery.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can be harmful if swallowed . The safety pictogram GHS06 (skull and crossbones) is associated with this compound, and the hazard statement H301 (Toxic if swallowed) applies . Precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
2-(4-bromophenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGBTTWYYBOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethanimidamide hydrochloride | |
CAS RN |
67386-39-4 | |
| Record name | Ethanimidamide, 2-(4-bromophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67386-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)
![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)






